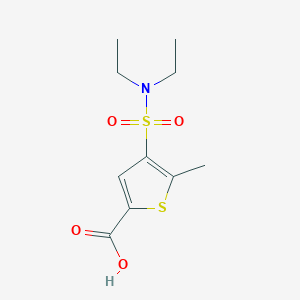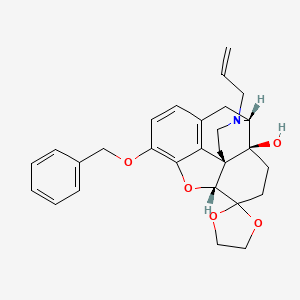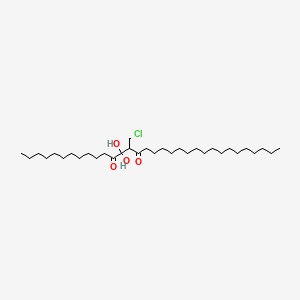
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and multiple hydroxyl and keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione typically involves multiple steps, starting with the preparation of the base hydrocarbon chain. The chloromethyl group is introduced through a chloromethylation reaction, often using paraformaldehyde and hydrochloric acid as reagents . The hydroxyl and keto groups are then introduced through subsequent oxidation and reduction reactions, using reagents such as potassium permanganate and sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zinc chloride or aluminum chloride may be used to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto groups can be reduced back to hydroxyl groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various hydroxylated and keto derivatives, as well as substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione involves its interaction with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis-(chloromethyl)-naphthalene: Similar in having chloromethyl groups but differs in its aromatic structure.
Chloromethyl-X-rosamine: Another compound with a chloromethyl group, used in biological studies for its mitochondrial targeting properties.
Uniqueness
14-(Chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione is unique due to its long hydrocarbon chain combined with multiple functional groups, providing a versatile platform for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C33H63ClO4 |
|---|---|
Molekulargewicht |
559.3 g/mol |
IUPAC-Name |
14-(chloromethyl)-13,13-dihydroxydotriacontane-12,15-dione |
InChI |
InChI=1S/C33H63ClO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-31(35)30(29-34)33(37,38)32(36)28-26-24-22-19-12-10-8-6-4-2/h30,37-38H,3-29H2,1-2H3 |
InChI-Schlüssel |
OZRKBMSOUDZYNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



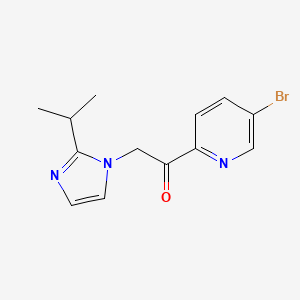
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
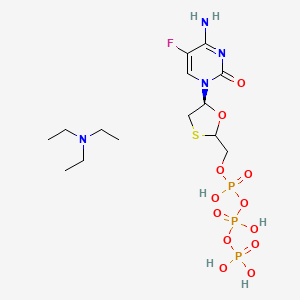
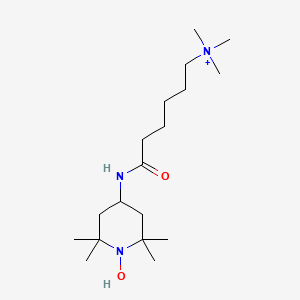

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
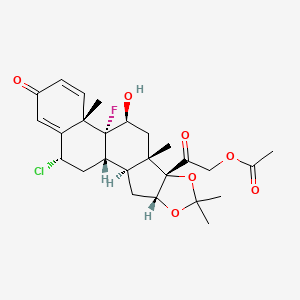
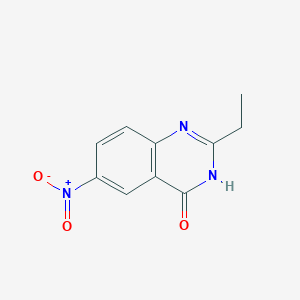
![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13861806.png)
